molecular formula C12H15F2NO2S B2355986 3-(Difluoromethyl)-1-((3,5-dimethylphenyl)sulfonyl)azetidine CAS No. 2310154-75-5

3-(Difluoromethyl)-1-((3,5-dimethylphenyl)sulfonyl)azetidine

Cat. No.: B2355986
CAS No.: 2310154-75-5
M. Wt: 275.31
InChI Key: GRMMTJJQKJIKET-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-((3,5-dimethylphenyl)sulfonyl)azetidine, also known as Difluoromethyl sulfonyl azetidine (DFMSA), is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. In

Mechanism of Action

DFMSA acts as a Michael acceptor and can undergo nucleophilic addition reactions with various nucleophiles such as amines, thiols, and alcohols. It can also undergo ring-opening reactions with various nucleophiles to form open-chain compounds.
Biochemical and Physiological Effects:
DFMSA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

DFMSA has several advantages for lab experiments. It is stable and easy to handle, making it an ideal reagent for various reactions. It is also commercially available, making it easily accessible for researchers. However, DFMSA has some limitations, such as its high cost and limited availability in large quantities.

Future Directions

There are several future directions for the research on DFMSA. One direction is to explore its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to investigate its potential as a therapeutic agent for various diseases such as Alzheimer's disease, cancer, and inflammation. Additionally, further research can be done to understand its mechanism of action and to develop more efficient synthesis methods for DFMSA.
In conclusion, DFMSA is a unique and versatile compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on DFMSA can lead to the development of new pharmaceuticals and materials with potential therapeutic applications.

Synthesis Methods

DFMSA can be synthesized through a two-step reaction process. The first step involves the reaction of 3,5-dimethylphenylsulfonyl chloride with difluoromethylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride to obtain DFMSA.

Scientific Research Applications

DFMSA has been found to have various applications in scientific research. It has been used as a reagent in the synthesis of various compounds such as sulfonyl azetidines and β-lactams. It has also been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Properties

IUPAC Name

3-(difluoromethyl)-1-(3,5-dimethylphenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2S/c1-8-3-9(2)5-11(4-8)18(16,17)15-6-10(7-15)12(13)14/h3-5,10,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMMTJJQKJIKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N2CC(C2)C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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